molecular formula C9H6F3NO2 B12868703 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole

Cat. No.: B12868703
M. Wt: 217.14 g/mol
InChI Key: IDQGEEGHHRGXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is a high-purity chemical building block designed for advanced research and development. This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry, functionalized with a 2,2,2-trifluoroethoxy group at the 5-position. The presence of the trifluoroethoxy group is significant due to its electron-withdrawing properties and ability to enhance metabolic stability, lipophilicity, and bioavailability in candidate molecules . Benzoxazole derivatives are recognized for their diverse pharmacological profiles, with documented activities including anticancer, anti-HIV-1, and antimicrobial effects in research settings . Recent studies on structurally related benzoxazole-acrylonitrile hybrids have also demonstrated potent antiproliferative effects against cancer cell lines, with IC50 values reported in the low micromolar range (0.7 to 5.8 μM), and significant antiviral activity against human coronaviruses such as HCoV OC43 (EC50 values from 2.1 to 8.5 μM) . Furthermore, benzoxazole derivatives can serve as fluorescent probes for studying interactions with biomolecules like DNA, with some analogs shown to bind via intercalation, as evidenced by UV/Vis titrations, thermal melting assays, and circular dichroism studies . This compound is offered For Research Use Only and is intended for use in laboratory research, specifically in the synthesis of novel heterocyclic compounds for pharmaceutical, agrochemical, and materials science applications . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)4-14-6-1-2-8-7(3-6)13-5-15-8/h1-3,5H,4H2

InChI Key

IDQGEEGHHRGXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCC(F)(F)F)N=CO2

Origin of Product

United States

Synthetic Methodologies and Innovative Strategies for 5 2,2,2 Trifluoroethoxy 1,3 Benzoxazole and Analogues

Diverse Approaches for the Introduction of the 2,2,2-Trifluoroethoxy Group

The incorporation of the 2,2,2-trifluoroethoxy moiety is a critical step that significantly influences the physicochemical properties of the target molecule. Various synthetic methods have been developed for the formation of aryl trifluoroethyl ethers, each with its own advantages and limitations.

Classical Etherification Reactions and Their Limitations in Trifluoroethoxylation

Classical methods for ether synthesis, such as the Williamson ether synthesis and the Ullmann condensation, have been historically important. However, their application in trifluoroethoxylation presents specific challenges.

The Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide, is a cornerstone of ether synthesis. In the context of 5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole, this would typically involve the reaction of a 5-hydroxy-1,3-benzoxazole with a 2,2,2-trifluoroethyl halide or sulfonate. A significant limitation of this method is the potential for elimination reactions, especially with sterically hindered or secondary/tertiary alkyl halides. vedantu.comshaalaa.com While 2,2,2-trifluoroethyl halides are primary, the strong basicity of the phenoxide can still promote side reactions. askfilo.com Furthermore, the synthesis is not suitable for aryl halides due to their low reactivity towards nucleophilic substitution.

The Ullmann condensation offers an alternative for the synthesis of diaryl ethers and, by extension, aryl alkyl ethers. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a base at high temperatures. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, and are generally more effective with aryl halides activated by electron-withdrawing groups. wikipedia.org Modern modifications using soluble copper catalysts with ligands like diamines and acetylacetonates have improved the scope and conditions of the reaction. wikipedia.org

Table 1: Limitations of Classical Etherification in Trifluoroethoxylation

ReactionKey LimitationsRelevant Factors for Trifluoroethoxylation
Williamson Ether Synthesis Potential for E2 elimination with strong bases. vedantu.comaskfilo.comstudy.com Ineffective for unactivated aryl halides. The basicity of the 5-benzoxazolide may induce elimination of the trifluoroethylating agent.
Ullmann Condensation Requires high temperatures and often stoichiometric copper. wikipedia.org Typically needs activated aryl halides.The electron-donating nature of the benzoxazole (B165842) ring may necessitate harsh reaction conditions.

Transition Metal-Catalyzed Trifluoroethoxylation Techniques

To overcome the limitations of classical methods, modern transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst with specialized phosphine ligands to couple an aryl halide or triflate with an alcohol. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle. youtube.com This methodology is a viable alternative to the harsher Ullmann condensation for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org

The Chan-Lam coupling reaction provides another powerful method for the formation of aryl ethers. This copper-catalyzed cross-coupling reaction occurs between an aryl boronic acid and an alcohol. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed reactions. wikipedia.org

Table 2: Comparison of Palladium and Copper-Catalyzed Trifluoroethoxylation

Coupling ReactionMetal CatalystTypical SubstratesKey Advantages
Buchwald-Hartwig O-Arylation PalladiumAryl Halides/Triflates + AlcoholBroad substrate scope, high yields. organic-chemistry.orgwikipedia.org
Chan-Lam O-Arylation CopperAryl Boronic Acids + AlcoholMild reaction conditions, air tolerance. wikipedia.org

Rhodium catalysis has also been explored for C-H functionalization, offering a direct approach to introduce functional groups without the need for pre-functionalized substrates. A protocol for the palladium(II)-catalyzed ortho-C-H trifluoroethoxylation of N-sulfonylbenzamides has been developed, showcasing the potential for direct introduction of the trifluoroethoxy group onto a benzoic acid derivative which could be a precursor to a benzoxazole system. nih.gov While specific examples of rhodium-catalyzed C-H trifluoroethoxylation of benzoxazoles are less common, the broader field of rhodium-catalyzed C-H activation suggests its potential for this transformation. beilstein-journals.org

Nucleophilic Trifluoroethylation Strategies

Introducing the trifluoroethyl group via a nucleophilic trifluoroethylating agent is another synthetic avenue. This approach would involve the reaction of a nucleophilic source of the "CF3CH2-" anion with an electrophilic precursor of the 5-hydroxy-1,3-benzoxazole. However, the development of stable and effective nucleophilic trifluoroethylating reagents remains an area of active research, with many existing methods focusing on trifluoromethylation. cas.cn Strategies for the nucleophilic deoxyfluorination of phenols have been developed, which could potentially be adapted for trifluoroethoxylation. nih.govacs.org

Construction and Functionalization of the 1,3-Benzoxazole Ring System

The 1,3-benzoxazole core is a key structural motif, and its synthesis and subsequent functionalization are central to accessing the target compound.

The most common and versatile method for the synthesis of benzoxazoles is the cyclization of o-aminophenols with various carbonyl-containing compounds. A wide range of reagents can be employed for this transformation, including carboxylic acids, aldehydes, acid chlorides, and β-diketones. mdpi.comacs.org The reaction of an appropriately substituted 2-aminophenol (B121084), such as 2-amino-4-nitrophenol, can lead to a 5-substituted benzoxazole. researchgate.net For instance, 2-amino-5-nitrophenol can be synthesized from o-aminophenol and urea through a three-step process involving cyclocondensation, nitration, and hydrolysis. researchgate.net

The synthesis of substituted 2-aminophenols is therefore a crucial prerequisite. Methods for the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines have been reported. rsc.org Additionally, a one-shot assembly of N-functionalized 2-aminophenols from cyclohexanones and amines has been developed, offering a novel route to polysubstituted 2-aminophenols. nih.gov

Once the benzoxazole ring is formed, direct functionalization can be undertaken. Palladium-catalyzed direct arylation of oxazoles at the C-2 or C-5 position with aryl halides has been achieved with high regioselectivity by tuning the solvent and phosphine ligand. nih.gov This demonstrates the feasibility of introducing substituents at specific positions on the benzoxazole core. For the synthesis of this compound, a key intermediate would be a 5-functionalized benzoxazole, such as 5-bromobenzo[d]oxazole, which can be prepared from the corresponding 2-aminophenol derivative. mdpi.com

Table 3: Selected Methods for Benzoxazole Ring Construction

Starting MaterialReagentCatalyst/ConditionsProduct
o-AminophenolCarboxylic AcidPolyphosphoric Acid (PPA)2-Substituted Benzoxazole
o-AminophenolAldehydeOxidant (e.g., DDQ, IBX)2-Substituted Benzoxazole
2-Amino-4-substituted phenolVarious cyclizing agentsVaries5-Substituted Benzoxazole

Cyclization Reactions for Benzoxazole Core Formation

The cornerstone of benzoxazole synthesis is the formation of the fused oxazole (B20620) ring, typically achieved through the cyclization of an ortho-substituted aniline precursor. The most prevalent starting material for this transformation is a 2-aminophenol derivative, which can be reacted with a variety of reagents to form the C2-N bond and close the ring.

Common strategies for the formation of the benzoxazole core include:

Condensation with Carboxylic Acids and Derivatives: The reaction of 2-aminophenols with carboxylic acids (often promoted by dehydrating agents like polyphosphoric acid), acid chlorides, or esters is a fundamental method for forming 2-substituted benzoxazoles. chemicalbook.com

Reaction with Aldehydes: The condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization, is a widely used and versatile approach. nih.gov This reaction can be catalyzed by various reagents under different conditions.

Copper-Catalyzed Cyclization: A general method for forming benzoxazoles involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.org This reaction is believed to proceed through an oxidative insertion/reductive elimination pathway.

Reaction with β-Diketones: In the presence of a combined catalyst system of a Brønsted acid and copper iodide (CuI), 2-aminophenols can react with β-diketones to yield various 2-substituted benzoxazoles. acs.org

Amide Activation: A newer method involves the activation of tertiary amides with triflic anhydride (Tf₂O), which then react with 2-aminophenols in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination to form the benzoxazole ring. mdpi.comnih.gov

These varied cyclization strategies offer chemists multiple pathways to the benzoxazole core, with the choice of method often depending on the desired substituents and available starting materials.

Table 1: Key Cyclization Reactions for Benzoxazole Core Formation

Starting Materials Reagent/Catalyst Description
2-Aminophenol + Carboxylic Acid/Derivative Polyphosphoric Acid (PPA) or other dehydrating agents A classical condensation reaction to form 2-substituted benzoxazoles.
2-Aminophenol + Aldehyde Various oxidants (e.g., I₂, H₂O₂) Condensation to form a Schiff base intermediate, followed by oxidative cyclization. nih.govscienceandtechnology.com.vn
o-Haloanilide CuI / 1,10-phenanthroline Copper-catalyzed intramolecular cyclization, effective for substrates with iodo, bromo, or chloro leaving groups. organic-chemistry.org
2-Aminophenol + β-Diketone Brønsted Acid + CuI A combined catalyst system enables the formation of 2-substituted benzoxazoles. acs.org

Modern and Sustainable Synthetic Methodologies for Benzoxazole Derivatives

In line with the principles of green chemistry, recent efforts in synthetic organic chemistry have focused on developing more environmentally benign, efficient, and sustainable methods. The synthesis of benzoxazoles has benefited significantly from these innovations.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. eurekaselect.com The application of microwave irradiation provides rapid and efficient heating, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.combohrium.com For benzoxazole synthesis, MAOS is frequently employed in the condensation reactions of 2-aminophenols with aldehydes or carboxylic acids. researchgate.net For instance, the cyclodesulfurization of in-situ formed thioureas to yield benzoxazoles can be efficiently achieved using hydrogen peroxide as a safe oxidant under microwave irradiation. tandfonline.com This approach highlights the synergy between microwave heating and green reagents to create efficient and sustainable synthetic protocols. tandfonline.com

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Several methodologies have been developed for benzoxazole synthesis under solvent-free or aqueous conditions.

Solvent-Free Synthesis: Reactions can be performed by mixing neat reactants, sometimes with a solid catalyst, and heating. This approach is often combined with microwave irradiation. scienceandtechnology.com.vn One notable example is the use of a recyclable Brønsted acidic ionic liquid gel as an efficient heterogeneous catalyst for the reaction between 2-aminophenols and aldehydes under solvent-free conditions, offering high yields and simple catalyst recovery. acs.orgnih.gov Lawesson's reagent has also been used as an effective promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Aqueous Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient method for the synthesis of benzoxazoles involves the reaction of o-aminophenols and aldehydes in an aqueous medium using samarium triflate as a reusable acid catalyst. chemicalbook.comorganic-chemistry.org

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for screening purposes, particularly in drug discovery. Solid-phase organic synthesis is a key enabling technology for this field. The synthesis of benzoxazole libraries has been achieved using solid-supported reagents and traceless linkers. acs.org For example, a one-pot, two-step microwave-assisted synthesis of highly functionalized benzoxazoles using solid-supported reagents (SSRs) has been reported, allowing for the rapid generation of a library of compounds with high purity. acs.org This approach simplifies purification, as excess reagents and byproducts are easily removed by filtration.

Selective Substitution at Various Positions of the Benzoxazole Ring

While many synthetic routes build the benzoxazole ring with the desired substituents already in place on the precursors, direct functionalization of the pre-formed benzoxazole core is also an important strategy. The benzoxazole ring is an aromatic heterocycle with distinct reactive sites that allow for selective substitution.

Electrophilic substitution reactions are common, with nitration using nitric and sulfuric acid reported to occur predominantly at the C6-position of the benzene (B151609) ring. globalresearchonline.net Halogenation is also a feasible transformation. globalresearchonline.net Furthermore, the benzoxazole nucleus can be N-alkylated at the nitrogen atom using alkylating agents like dialkyl sulfates. globalresearchonline.net Direct C-H functionalization, particularly at the C2 position, has gained significant attention as an atom-economical strategy to introduce a wide variety of functional groups without the need for pre-functionalized starting materials. mdpi.comnih.gov

Table 2: Examples of Selective Substitution Reactions on the Benzoxazole Core

Reaction Type Position Reagents Description
Nitration C6 HNO₃ / H₂SO₄ Electrophilic aromatic substitution to introduce a nitro group. globalresearchonline.net
Amination N3 Hydroxylamine hydrochloride / NaOH Introduction of an amino group at the nitrogen atom. globalresearchonline.net
Alkylation N3 Dialkyl sulfates, Iodomethane N-alkylation to produce N-substituted compounds. globalresearchonline.net

Multi-Step Synthesis of this compound and Related Fluorinated Benzoxazole Derivatives

The synthesis of specifically substituted benzoxazoles like this compound requires a multi-step approach, as the key trifluoroethoxy moiety is not typically introduced during the final cyclization. The general strategy involves the synthesis of a suitably substituted 2-aminophenol precursor, which is then cyclized to form the target benzoxazole. The introduction of fluorine-containing groups can significantly modulate the physicochemical and biological properties of a molecule. researchgate.net

A plausible synthetic route to this compound would likely begin with a commercially available, appropriately functionalized phenol. The key steps would be:

Preparation of the Trifluoroethoxy-substituted Phenol: Starting with a precursor such as 4-acetamidophenol, an ortho-nitro group could be introduced via nitration. The phenolic hydroxyl group would then be etherified. A common method for this is the Williamson ether synthesis, reacting the phenoxide with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or triflate.

Generation of the ortho-Aminophenol Moiety: Following the etherification, the protecting group on the initial amine (e.g., acetyl) would be removed, and the nitro group would be reduced to an amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a chemical reducing agent (e.g., SnCl₂/HCl). This yields the crucial 2-amino-4-(2,2,2-trifluoroethoxy)phenol intermediate.

Benzoxazole Ring Formation: The final step is the cyclization of the substituted 2-aminophenol. This could be achieved by reacting it with a one-carbon source. For the parent this compound (where the C2 position is unsubstituted), reaction with triethyl orthoformate or formic acid would yield the desired product. If a substituent is desired at the C2 position, an appropriate aldehyde or carboxylic acid would be used in this final cyclization step, as described in section 2.2.1.

This multi-step sequence allows for the precise placement of the trifluoroethoxy group at the desired position on the benzoxazole ring, a strategy that is broadly applicable to the synthesis of other fluorinated benzoxazole derivatives.

Synthesis of Hybrid Structures Incorporating Trifluoroethoxy Benzoxazole Motifs (e.g., Triazole-Benzoxazole Hybrids)

The integration of the this compound scaffold with other heterocyclic systems, such as triazoles, represents a contemporary strategy in medicinal chemistry to develop novel molecular entities with potentially enhanced biological activities. The most prominent and versatile method for synthesizing such hybrid structures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.orgbeilstein-journals.orgmjcce.org.mk This reaction facilitates the efficient and regioselective formation of a 1,2,3-triazole ring, covalently linking the benzoxazole moiety to another molecule of interest.

The general approach to synthesizing these hybrid structures involves the functionalization of the this compound core to introduce either a terminal alkyne or an azide group. This functionalized benzoxazole then serves as a key intermediate for the CuAAC reaction.

A representative synthetic pathway commences with a suitable derivative of this compound, which is modified to incorporate a reactive handle for the introduction of the alkyne or azide. For instance, a hydroxyl or amino substituent on the benzoxazole ring can be readily converted to an azide or propargylated to yield a terminal alkyne.

In a well-established synthetic route for analogous benzoxazole-triazole hybrids, a propargylated benzoxazole derivative is a key reactant. nih.gov This intermediate can be prepared by reacting a suitable benzoxazole precursor, such as 2-mercaptobenzoxazole, with propargyl bromide in the presence of a base like triethylamine. nih.gov This alkyne-functionalized benzoxazole is then subjected to a one-pot, multi-component reaction with an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate. nih.gov The reaction proceeds smoothly in a solvent mixture, such as dimethylformamide (DMF) and water, at ambient temperature to afford the desired 1,2,3-triazole-linked benzoxazole hybrid in high yields. nih.gov

The successful formation of the triazole ring can be confirmed by various spectroscopic methods. For example, in proton NMR spectroscopy, the appearance of a characteristic singlet signal in the downfield region is indicative of the triazole ring's C-H proton. nih.gov Concurrently, the disappearance of the signals corresponding to the alkyne proton and the azide group in the starting materials further corroborates the successful cycloaddition. nih.gov Infrared (IR) spectroscopy also provides evidence of the reaction's completion, with the disappearance of the characteristic alkyne and azide stretching vibrations. nih.gov

This synthetic strategy offers a high degree of modularity, as a wide variety of substituted azides can be employed to generate a diverse library of triazole-benzoxazole hybrids, each with unique structural features. This versatility is a significant advantage in the exploration of structure-activity relationships for various biological targets.

Interactive Data Table: Representative Reaction Components for the Synthesis of Triazole-Benzoxazole Hybrids

Role Compound Typical Reagents/Conditions Purpose
Benzoxazole Precursor2-MercaptobenzoxazolePropargyl bromide, triethylamine, ethanol, refluxIntroduction of the terminal alkyne functionality.
Azide ComponentSubstituted organic azidesSodium azide with various organic halidesProvides the second component for the cycloaddition reaction.
Catalyst SystemCopper(II) sulfate pentahydrateSodium ascorbateIn situ generation of the active Copper(I) catalyst.
Solvent SystemDimethylformamide (DMF) / WaterAmbient temperature, 8-12 hours stirringProvides a suitable medium for the cycloaddition reaction.

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential for full characterization. blogspot.comjeolusa.com

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole, the spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and the methylene (B1212753) protons of the trifluoroethoxy group.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the electron-donating trifluoroethoxy group. The proton at position 2 (C2-H) on the oxazole ring is typically a singlet in the downfield region.

A key feature is the signal for the methylene protons (-OCH₂CF₃). This signal is expected to appear as a quartet due to coupling with the three adjacent fluorine atoms (³J H-F coupling). The typical magnitude for such three-bond H-F coupling is around 4-5 Hz. researchgate.net The chemical shift for these protons in similar trifluoroethoxy groups has been observed between δ 4.3 and 4.5 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analysis of the parent benzoxazole structure chemicalbook.com and analogous fluorinated compounds. researchgate.netnih.gov

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J)Assignment
~8.2s-H-2
~7.6dJ ≈ 8.5 HzH-7
~7.4dJ ≈ 2.0 HzH-4
~7.1ddJ ≈ 8.5, 2.0 HzH-6
~4.5q³JH-F ≈ 4-5 Hz-OCH₂CF₃

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. For fluorinated compounds, the spectra are often complicated by through-bond couplings between carbon and fluorine nuclei (¹³C-¹⁹F coupling). blogspot.commagritek.com These couplings, which can occur over one or more bonds, are valuable for confirming the presence and position of fluorine substituents. rsc.org

The spectrum of this compound is expected to show nine distinct signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J C-F), which is typically very large, in the range of 180-280 Hz. jeolusa.comresearchgate.net The adjacent methylene carbon (-OCH₂) will appear as a quartet due to two-bond coupling (²J C-F), which is smaller, often around 18-20 Hz. researchgate.net The aromatic carbons can also exhibit smaller, long-range couplings to the fluorine atoms. The chemical shifts for the parent benzoxazole core provide a baseline for predicting the shifts in the substituted derivative. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analysis of the parent benzoxazole structure chemicalbook.com and general principles of C-F coupling. researchgate.netmagritek.comrsc.org

Chemical Shift (δ) (ppm)Multiplicity (due to C-F Coupling)Coupling Constant (J)Assignment
~152s-C-2
~150s-C-5
~149s-C-3a
~142s-C-7a
~123q¹JC-F ≈ 277 Hz-CF₃
~118s-C-7
~111s-C-6
~105s-C-4
~66q²JC-F ≈ 20 Hz-OCH₂

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. jeolusa.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear signals with a wide chemical shift range, making it excellent for identifying even subtle differences in the fluorine environment. jeolusa.comresearchgate.net

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal would be split into a triplet due to coupling with the two protons on the adjacent methylene carbon (³J F-H). The observation of this triplet would provide definitive evidence for the -CH₂CF₃ fragment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.govcsic.es This precision allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized compound. nih.gov

For this compound (C₉H₆F₃NO₂), the calculated exact mass of the neutral molecule is 217.03407 u. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high accuracy of HRMS can easily distinguish the correct formula from other potential combinations of atoms that might have the same nominal mass.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass (m/z)Elemental Formula
[M+H]⁺218.04190C₉H₇F₃NO₂

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be expected to show a combination of characteristic absorption bands that confirm its key structural features.

Key expected absorptions include:

C=N stretching from the oxazole ring, typically around 1650-1590 cm⁻¹.

Aromatic C=C stretching from the benzene ring, appearing in the 1600-1450 cm⁻¹ region.

C-O-C stretching from the ether linkage and the oxazole ring. Asymmetric and symmetric stretching bands for the aryl-alkyl ether would be prominent, often observed around 1260 cm⁻¹ and 1040 cm⁻¹, respectively. nih.gov

Strong C-F stretching bands associated with the -CF₃ group, which are typically very intense and appear in the 1300-1100 cm⁻¹ region.

Aromatic C-H stretching just above 3000 cm⁻¹.

Table 4: Predicted FTIR Characteristic Absorption Bands Predicted data based on typical vibrational frequencies for the indicated functional groups. nih.govresearchgate.net

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~1615StretchingC=N (oxazole)
1600-1450StretchingAromatic C=C
~1260Asymmetric StretchingAryl-O-CH₂
1300-1100StretchingC-F
~1040Symmetric StretchingO-CH₂-CF₃

X-ray Single Crystal Diffraction for Definitive Solid-State Structural Analysis

X-ray Single Crystal Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom in the molecule and the packing of molecules within the crystal lattice. researchgate.netnih.gov

To perform this analysis, a high-quality single crystal of this compound would need to be grown. The resulting data would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity of the benzoxazole ring system.

Details of intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides an unequivocal proof of structure, validating the interpretations derived from spectroscopic data. nih.gov

Reactivity, Chemical Transformations, and Mechanistic Insights

Reactivity of the Benzoxazole (B165842) Moiety in 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org For the benzoxazole core, electrophilic attack generally occurs preferentially at the 6-position, which is para to the ring oxygen and meta to the ring nitrogen. researchgate.net However, in this compound, the directing and activating effects are more complex.

The 2,2,2-trifluoroethoxy group is a powerful deactivating group due to the strong electron-withdrawing inductive effect of the terminal trifluoromethyl moiety. This deactivation makes SEAr reactions more challenging, often requiring harsher conditions than for unsubstituted benzoxazole. Despite its deactivating nature, the ether oxygen's lone pairs direct incoming electrophiles to the ortho and para positions.

In this specific molecule, the directing effects of the benzoxazole system and the trifluoroethoxy group must be considered together. The potential sites for substitution are the 4-, 6-, and 7-positions.

Position 4: ortho to the trifluoroethoxy group and ortho to the heterocyclic oxygen.

Position 6: ortho to the trifluoroethoxy group and para to the heterocyclic oxygen.

Position 7: meta to the trifluoroethoxy group and ortho to the heterocyclic nitrogen.

Given these competing influences, a mixture of products is possible, with substitution at the 6-position often being a significant outcome due to the reinforcing ortho direction from the substituent and para direction from the heterocyclic oxygen. Nitration of benzoxazoles typically proceeds readily, suggesting that despite the deactivation, reactions like nitration and halogenation are feasible under appropriate conditions. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position on Benzene (B151609) RingInfluence of Benzoxazole SystemInfluence of 5-OCH₂CF₃ GroupOverall Likelihood of Substitution
4Activated (ortho to O)Favored (ortho) but DeactivatedPossible
6Activated (para to O)Favored (ortho) but DeactivatedProbable
7Deactivated (ortho to N)Disfavored (meta) and DeactivatedUnlikely

Nucleophilic substitution directly on the benzene portion of the benzoxazole core is generally difficult due to the ring's inherent electron density. However, the presence of the strongly electron-withdrawing trifluoroethoxy group can facilitate nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at another position on the ring.

Additionally, the C2 position of the benzoxazole ring is known to be electrophilic and can be susceptible to attack by strong nucleophiles. This can lead to either substitution at the C2 position or, under certain conditions, ring-opening of the oxazole (B20620) moiety. researchgate.net Studies on the hydrolysis of the benzoxazole ring have shown that it can undergo cleavage under certain pH conditions, proceeding through a mechanism involving nucleophilic attack on the C2 carbon. researchgate.net

Transformations Involving the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is not merely a passive substituent; its unique electronic properties allow it to participate directly in chemical transformations.

A significant feature of the aryl-OCH₂CF₃ linkage is its remarkable hydrolytic stability. The electron-withdrawing trifluoroethoxy group strongly stabilizes the ether bond against cleavage. beilstein-journals.org Research has shown that 2,2,2-trifluoroethoxy aromatic heterocycles are significantly more stable towards hydrolysis than their corresponding heteroaryl chloride counterparts, with shelf stability improving by years. nih.gov

Despite this high stability, the 2,2,2-trifluoroethoxy group can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This duality is highly valuable in synthetic chemistry, as it provides a substituent that is robust enough for storage and multi-step synthesis while remaining reactive enough for displacement by a variety of nucleophiles under specific SNAr conditions. This behavior makes it a "hydrolytically stable alternative" to more labile groups like chlorides. nih.gov The ability of azole-based moieties to act as leaving groups in SNAr reactions further underscores the utility of non-halide leaving groups in modern synthesis. nih.govbeilstein-journals.org

Table 2: Comparative Properties of the 2,2,2-Trifluoroethoxy Group
PropertyObservationChemical Implication
Hydrolytic StabilityHigh; significantly more stable than analogous chlorides. nih.govImproved shelf-life and stability during multi-step synthesis.
Leaving Group AbilityEffective in SNAr reactions. nih.govAllows for late-stage functionalization via nucleophilic displacement.
Electronic EffectStrongly electron-withdrawing (-I effect). beilstein-journals.orgDeactivates the ring to SEAr; activates the ring to SNAr.

The utility of the trifluoroethoxy group as a leaving group enables its direct replacement in group exchange reactions. In the context of SNAr, it can be displaced by a range of nucleophiles, allowing for the introduction of other functional groups onto the benzoxazole scaffold.

Mechanistic studies on related phosphazene systems have revealed further reactivity pathways. While sodium 2,2,2-trifluoroethoxide can act as a nucleophile to displace other aryloxy groups, the newly installed trifluoroethoxy group can itself be attacked by the trifluoroethoxide nucleophile. nih.gov This attack occurs not at the aromatic carbon, but at the α-carbon of the trifluoroethoxy group, resulting in the displacement of an ONa unit and the formation of bis(trifluoroethyl) ether as a byproduct. nih.gov This suggests that under strongly nucleophilic conditions, the trifluoroethoxy group can undergo transformations beyond simple SNAr displacement at the aromatic ring.

Catalyzed Reactions and Cross-Coupling Methodologies

The participation of this compound in modern catalyzed cross-coupling reactions is an area of potential synthetic utility. The strong carbon-oxygen bond of the aryl ether makes it a challenging substrate for typical palladium-catalyzed cross-coupling reactions, which are more commonly performed on aryl halides and triflates.

However, significant advances in catalysis, particularly using nickel-based systems, have enabled the use of aryl ethers as coupling partners. These methods activate the C–O bond, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the cross-coupling of this compound are not widely reported, its structure suggests it could be a viable substrate for such specialized catalytic systems. The electron-withdrawing nature of the benzoxazole and trifluoroethoxy moieties could influence the oxidative addition step, a key part of the catalytic cycle.

Rhodium-Catalyzed Domino Approaches

Rhodium catalysis offers powerful methods for the construction of complex heterocyclic scaffolds through domino or cascade reactions. These processes, which involve multiple bond-forming events in a single operation, are highly atom- and step-economical. Rh(III)-catalyzed C-H activation followed by annulation is a prominent strategy for synthesizing fused and substituted heterocycles. nih.govnih.gov

While a direct rhodium-catalyzed domino synthesis for this compound is not explicitly detailed in the reviewed literature, analogous transformations for the synthesis of the core benzoxazole and related oxazole structures are well-established. For instance, rhodium-catalyzed annulation of N-sulfonyl 1,2,3-triazoles with aldehydes provides a direct route to 2,5-diaryl substituted oxazoles. nih.govrsc.org This type of reaction involves the in situ generation of a rhodium-carbene intermediate which then undergoes a cascade of reactions to form the heterocyclic ring. beilstein-journals.org

Furthermore, Rh(III)-catalyzed C-H activation and cyclization cascades have been developed to produce a variety of N-heterocycles. researchgate.net These reactions often proceed under mild conditions with broad functional group tolerance, making them suitable for the synthesis of complex structures like trifluoroethoxy-substituted benzoxazoles. The general approach involves the rhodium-catalyzed activation of a C-H bond on one substrate, which then adds to a coupling partner, followed by an intramolecular cyclization to construct the final heterocyclic ring system.

The table below outlines conceptual rhodium-catalyzed domino approaches that could be adapted for the synthesis of substituted benzoxazoles.

Reaction TypeCatalystReactantsIntermediateProduct Type
C-H Activation/Annulation[RhCpCl2]2N-arylamide & Diazo compoundRhodacyclic intermediateFused N-heterocycles
Transannulation[Rh2(OAc)4]N-sulfonyl-1,2,3-triazole & AldehydeRhodium iminocarbeneSubstituted Oxazoles
C-H Activation/Annulation[RhCpCl2]2Imidazole & AlkyneRhodacyclic intermediateFused N-heterocycles

Elucidation of Reaction Mechanisms in the Synthesis and Derivatization of Trifluoroethoxy Benzoxazoles

Understanding the reaction mechanisms of palladium- and rhodium-catalyzed transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

For the palladium-catalyzed C-H arylation of benzoxazoles, a plausible mechanism for the C7-selective reaction involves a (thio)phenoxy chelation-assisted pathway. mdpi.com The catalytic cycle is thought to begin with the coordination of the benzoxazole to the Pd(II) catalyst. An equilibrium between a closed form and an opened, N-protonated form is proposed. The opened form facilitates an oxygen-chelation-assisted C-H activation at the C7 position, forming a palladacyclic intermediate. This is followed by oxidative addition of the aryl halide to the Pd(II) center, creating a Pd(IV) intermediate. Finally, reductive elimination affords the C7-arylated benzoxazole product and regenerates the active Pd(II) catalyst. mdpi.com Mechanistic studies on related C-H functionalizations suggest that the C-H activation step is often rate-limiting. nih.govresearchgate.net

In rhodium(III)-catalyzed C-H activation/annulation reactions, the mechanism typically starts with the C-H activation of a substrate by the [RhCp*]²⁺ catalyst, assisted by a directing group, to form a five-membered rhodacyclic intermediate. researchgate.netrsc.org This intermediate then undergoes coordination and migratory insertion of a coupling partner, such as an alkyne or a diazo compound. This insertion expands the rhodacycle. Subsequent reductive elimination or other cyclization pathways lead to the formation of the final annulated product and regeneration of the active Rh(III) catalyst, which can then re-enter the catalytic cycle. researchgate.net Computational studies on related rhodium-catalyzed transannulation reactions suggest that after the formation of a rhodium carbenoid, the subsequent reaction with the coupling partner proceeds via a concerted process. beilstein-journals.org

These mechanistic principles provide a framework for understanding the reactivity of this compound and for designing new synthetic routes to its derivatives and analogs.

Advanced Research Applications Across Scientific Disciplines

Applications in Medicinal Chemistry Research and Drug Discovery Programs

The compound 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole and its related motifs are subjects of significant interest within medicinal chemistry. The unique combination of a benzoxazole (B165842) core, a privileged heterocyclic system, with a trifluoroethoxy group imparts desirable physicochemical properties that are advantageous for developing novel therapeutic agents. This has led to its exploration across various drug discovery programs, targeting a wide array of diseases.

The benzoxazole nucleus, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govepa.gov This designation stems from its ability to serve as a versatile structural framework for designing ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govmdpi.com The benzoxazole moiety is a key component in numerous pharmaceutical agents and natural products, demonstrating its importance in drug discovery. mdpi.comresearchgate.net

The incorporation of a trifluoroethoxy group at the 5-position of the benzoxazole ring further enhances its utility. Fluorine-containing substituents, such as trifluoroethoxy and trifluoromethoxy, are known to improve critical drug-like properties. smolecule.com These groups can increase lipophilicity, which may enhance membrane permeability and cellular uptake. mdpi.comsmolecule.com Furthermore, the trifluoroethoxy group can improve metabolic stability by blocking potential sites of oxidative metabolism, and enhance binding affinity to target proteins. This makes the this compound motif an attractive starting point for the development of new bioactive molecules. smolecule.com

In drug design, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity. The benzoxazole scaffold has been identified as a bioisostere for nucleotides. nih.gov This structural mimicry allows benzoxazole-based compounds to interact with biological targets that typically bind purine or pyrimidine bases, such as enzymes involved in nucleic acid metabolism or protein kinases. The planar, bicyclic nature of the benzoxazole ring system resembles that of endogenous purines, enabling it to fit into corresponding binding sites.

Derivatives of the benzoxazole scaffold have been extensively investigated as modulators for a variety of specific biological targets, including enzymes and receptors critical to disease pathways. The versatility of the benzoxazole core allows for chemical modifications at multiple positions, particularly at the 2- and 5-positions, which significantly influences biological activity and enables targeted interactions. mdpi.comnih.gov

Research has demonstrated that benzoxazole derivatives can act as potent inhibitors of various enzymes. For instance, different substituted benzoxazoles have been evaluated as inhibitors of cyclooxygenase (COX), a key enzyme in inflammation. biotech-asia.org Other studies have designed benzoxazole-benzamide conjugates as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a crucial target in cancer therapy. nih.gov Additionally, novel benzisoxazole derivatives have been synthesized and shown to be effective inhibitors of α-glucosidase, an enzyme relevant to diabetes management. researchgate.net The ability to fine-tune the structure of benzoxazole derivatives allows for the development of highly specific and potent modulators for a wide range of therapeutic targets.

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For antimicrobial compounds, a primary mechanism involves the inhibition of nucleic acid synthesis. nih.govcreative-biolabs.com Several classes of antibiotics function by interfering with DNA replication or RNA transcription. biomol.comsigmaaldrich.com For example, rifamycins inhibit the initiation of RNA synthesis by binding to bacterial RNA polymerase, while quinolones target DNA gyrase and topoisomerase, enzymes essential for DNA replication. creative-biolabs.combiomol.comsigmaaldrich.com

Some benzoxazole derivatives are believed to exert their biological effects through similar mechanisms. Their lipophilic nature can facilitate efficient intracellular accumulation, allowing them to interact with key biomolecules. mdpi.com Studies suggest that certain benzoxazole derivatives may inhibit enzymes that are essential for cell wall synthesis or DNA replication, leading to a bactericidal effect. mdpi.com The investigation of a novel benzoxazole-nitrothiophene compound, IITR00803, revealed that its mode of action involves altering the membrane potential in bacteria. nih.gov Other inhibitors, such as 8-hydroxyquinoline, act by chelating essential divalent cations like Mn2+ and Mg2+, which are necessary cofactors for RNA polymerase activity. nih.gov

The benzoxazole scaffold is a cornerstone in the design of compounds with a broad spectrum of biological activities. nih.govmdpi.com Derivatives have been synthesized and evaluated for numerous pharmacological effects, including anti-inflammatory, anticancer, anticonvulsant, antiviral, and antimicrobial properties. nih.govbiotech-asia.orgbiotech-asia.org This wide range of activities underscores the privileged nature of the benzoxazole core in medicinal chemistry.

The antimicrobial potential of benzoxazole derivatives is well-documented, with numerous studies reporting activity against a wide range of pathogens, including bacteria, fungi, and viruses. mdpi.combiotech-asia.org

Antibacterial Research: Benzoxazole compounds have shown promise against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov In one study, a series of 2-arylbenzoxazole derivatives were evaluated for their in vitro antibacterial activity. Compound 47 , substituted with a 4-(piperidinethoxy)phenyl unit, exhibited notable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Another compound, IITR00803, which contains both benzoxazole and nitrothiophene moieties, displayed potent, broad-spectrum antibacterial activity against various enteric pathogens, including clinical isolates of Escherichia coli and Salmonella enterica. nih.gov Other research has shown that certain benzoxazole derivatives are particularly effective against Staphylococcus aureus and Bacillus subtilis. nih.govbiotech-asia.orgnih.gov

Compound Class/DerivativeBacterial StrainObserved Activity (MIC)Reference
Benzoxazole Derivative 47Pseudomonas aeruginosa (Gram-negative)0.25 μg/mL mdpi.com
Benzoxazole Derivative 47Enterococcus faecalis (Gram-positive)0.5 μg/mL mdpi.com
IITR00803Escherichia coli16 µg/mL nih.gov
IITR00803Salmonella enterica serovar Typhimurium4 µg/mL nih.gov
General BenzoxazolesStaphylococcus aureusMIC90 of 25-50 µg/mL nih.gov

Antifungal Research: The antifungal properties of benzoxazole derivatives have also been a focus of extensive research. nih.govnih.govresearchgate.net Studies have shown that these compounds can inhibit the growth of various fungal species, including pathogenic yeasts like Candida albicans. nih.govnih.govnih.gov For example, 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) demonstrated fungistatic activity against all tested Candida strains. nih.gov While its potency was lower than the standard drug fluconazole, it highlights the potential of the benzoxazole scaffold for developing new antifungal agents. nih.gov Other research has focused on designing small molecular 2-aminobenzoxazoles as potential agents against phytopathogenic fungi. biotech-asia.org

Compound Class/DerivativeFungal StrainObserved ActivityReference
2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO)Candida spp.Fungistatic activity nih.gov
Benzoxazole Derivative P2BCandida albicansGood antifungal activity nih.gov
General BenzoxazolesVarious FungiAppreciable antifungal activity biotech-asia.org

Antiviral Research: The benzoxazole scaffold has been incorporated into molecules designed to combat viral infections. biotech-asia.orgresearchgate.net A series of flavonol derivatives containing benzoxazole were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov One compound, X17 , showed excellent curative (EC50 = 127.6 μg/mL) and protective (EC50 = 101.2 μg/mL) activities against TMV, superior to the commercial agent ningnanmycin. nih.gov The proposed mechanism involves strong binding to the TMV coat protein, which hinders viral assembly and replication. nih.gov Other studies have investigated benzotriazole derivatives, which are structurally related to benzoxazoles, and found them to be potent inhibitors of viruses such as Coxsackievirus B5 (CV-B5). openmedicinalchemistryjournal.comnih.gov

Compound Class/DerivativeVirusObserved Activity (EC50)Reference
Flavonol-Benzoxazole Hybrid X17 (Curative)Tobacco Mosaic Virus (TMV)127.6 μg/mL nih.gov
Flavonol-Benzoxazole Hybrid X17 (Protective)Tobacco Mosaic Virus (TMV)101.2 μg/mL nih.gov
Benzotriazole Derivative 33Poliovirus (Sb-1)7 μM nih.gov
Benzotriazole Derivative 56Coxsackievirus B5 (CVB-5)0.15 μM nih.gov

Design of Compounds with Broad Spectrum Biological Activities:

Antitumor Research (In Vitro Efficacy)

The benzoxazole scaffold, particularly when functionalized with a trifluoroethoxy group, has been a key component in the synthesis of novel compounds with potential antitumor activities. Researchers have explored the in vitro efficacy of these derivatives against a variety of human cancer cell lines.

A notable study focused on a series of N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one conjugates. These compounds demonstrated moderate to potent activities against several cancer cell lines, including human acute leukemia (K562), human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) nih.gov. Two compounds, 2d and 2k, were particularly effective against the K562 cell line, with IC₅₀ values of 0.07 µM and 0.52 µM, respectively. Importantly, compound 2d showed low toxicity to normal hepatocyte (LO2) cells nih.gov. Further investigation into its mechanism revealed that compound 2d induces cell cycle arrest at the G2/M phase in K562 cells and promotes apoptosis through caspase-dependent or independent pathways nih.gov.

Other research has highlighted the general potential of benzoxazole derivatives as anti-cancer agents. For instance, new 2-substituted benzoxazole derivatives have been synthesized and screened for their anti-proliferative activities against breast cancer cell lines (MCF-7 and MDA-MB-231) nih.gov. Similarly, a series of benzoxazole-based amides and sulfonamides were evaluated for their antiproliferative activity in various cancer cell lines, with one compound showing particular potency in colorectal cancer cells (HT-29 and HCT116) nih.gov. The inclusion of fluorine atoms, such as in trifluoromethyl groups, into related heterocyclic structures like thiazolo[4,5-d]pyrimidines has also been shown to enhance anticancer activity mdpi.com.

Table 1: In Vitro Antitumor Activity of N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2dK562 (Human Acute Leukemia)0.07 nih.gov
2kK562 (Human Acute Leukemia)0.52 nih.gov
Antidiabetic Research

The investigation of benzoxazole derivatives and related structures containing trifluoroethoxy groups has extended to the field of antidiabetic research. These compounds are being explored for their potential to manage blood glucose levels.

One area of research involves the synthesis of 1,3,4-oxadiazole derivatives incorporating a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety. Certain compounds from this series, specifically 5d and 5f, demonstrated notable antidiabetic activity in in vivo studies using a genetically modified Drosophila melanogaster model, where they significantly lowered glucose levels mdpi.com.

Another series of novel benzoxazole 2,4-thiazolidinediones was synthesized and evaluated for hypoglycemic activity in genetically obese and diabetic mice nih.gov. These derivatives showed more potent activity than existing 2,4-thiazolidinedione drugs nih.gov. The inhibition of enzymes like α-glucosidase is a key strategy in managing diabetes. Studies on arylbenzofurans have shown potent α-glucosidase inhibition, significantly more effective than the reference drug acarbose, providing a scientific basis for their traditional use in diabetes treatment frontiersin.org. While not directly involving the this compound structure, these findings highlight the potential of related heterocyclic compounds in developing new antidiabetic agents.

Anticonvulsant Research

Derivatives of benzoxazole have been a focus of research for developing new anticonvulsant therapies for neurological disorders like epilepsy. The core structure is seen as a promising scaffold for creating agents that can suppress seizures.

One study detailed the design and synthesis of a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. These compounds were evaluated for their anticonvulsant effects in mouse models using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests nih.govresearchgate.net. Compound 4g from this series was identified as particularly promising, with ED₅₀ values of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. Its mechanism of action is thought to involve an increase in the levels of the neurotransmitter γ-aminobutyric acid (GABA) in the brain nih.gov.

Research into other heterocyclic compounds, such as 1,2,4-triazole-3-thione derivatives, has also yielded promising anticonvulsant candidates that are effective in models of pharmacoresistant epilepsy unifi.it. The mechanism for some of these compounds involves the modulation of voltage-gated sodium channels unifi.itmdpi.com.

Table 2: Anticonvulsant Activity of Benzoxazole Derivative 4g

CompoundAnticonvulsant TestED₅₀ (mg/kg)Reference
4gMaximal Electroshock Seizure (MES)23.7 nih.gov
Subcutaneous Pentylenetetrazole (scPTZ)18.9 nih.gov
Anti-Inflammatory and Analgesic Research

The benzoxazole structure is integral to the development of new anti-inflammatory and analgesic agents. Chronic inflammation is a factor in numerous diseases, driving the search for novel and more effective treatments.

A series of benzoxazolone derivatives were synthesized and tested for their in vitro anti-inflammatory activity. Several compounds, including 3c, 3d, and 3g, showed significant inhibitory effects on the production of the pro-inflammatory cytokine IL-6, with IC₅₀ values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively nih.gov. These compounds are believed to act as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process nih.gov.

Another study identified 2-(2-arylphenyl)benzoxazole as a novel scaffold for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. Certain compounds from this series demonstrated in vivo anti-inflammatory potency comparable or superior to clinically used NSAIDs like celecoxib and diclofenac nih.gov. The versatility of the benzoxazole moiety allows for the synthesis of a wide range of derivatives with potential therapeutic benefits for inflammatory conditions ajphr.comresearchgate.net.

Contributions to Agrochemical Research and Development

The unique chemical properties of benzoxazole derivatives have also been leveraged in the field of agrochemical research, leading to the development of new compounds for crop protection.

Design and Synthesis of Herbicidal Compounds

Benzoxazole and its derivatives have been identified as privileged structures for creating new herbicides, which are crucial for managing weed resistance nih.gov. Research has shown that various synthesized benzoxazole compounds exhibit phytotoxic activity on seed germination nih.gov.

Specifically, 2-nitromethylbenzoxazoles have demonstrated significant herbicidal effects. One compound, 5-chloro-2-(nitromethyl)benzo[d]oxazole, showed higher inhibition against four different plant species (onion, tomato, cucumber, and sorghum) than a commercial herbicide nih.gov. The benzoxazole structure is considered essential for this herbicidal activity. Furthermore, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have also been shown to exhibit herbicidal action e3s-conferences.org. The broad-spectrum biological activities of benzoxazoles make them an important scaffold in the ongoing discovery of novel agrochemicals mdpi.comnih.gov.

Investigation of Insecticidal Potential

In addition to herbicidal applications, the benzoxazole scaffold is being explored for its insecticidal properties. The development of new insecticides is critical for controlling agricultural pests and overcoming resistance to existing products mdpi.comnih.gov.

While direct studies on the insecticidal activity of this compound are limited, research on related heterocyclic structures provides valuable insights. For instance, benzoylphenylurea compounds containing a 2,2,2-trifluoroethyl group have shown excellent insecticidal activities against pests like the oriental armyworm (Mythimna separata) nih.gov. Similarly, derivatives of 1,3,4-oxadiazole have been tested for their toxicity against various insect cells and larvae, such as the cotton bollworm (Helicoverpa armigera), indicating their potential as insect control agents agrojournal.orgagrojournal.org. These findings suggest that incorporating features like the trifluoroethoxy group into a benzoxazole framework could be a promising strategy for designing new and effective insecticides.

Applications in Advanced Materials Science

The unique combination of a fused aromatic system and a highly fluorinated substituent positions this compound as a promising building block for advanced materials. Its properties are relevant to the development of materials with tailored optical and polymeric characteristics.

Development of Fluorescent and Optical Materials

Benzoxazole derivatives are widely recognized for their fluorescent properties and are integral to the design of various optical materials. rsc.orgnih.gov The benzoxazole core acts as a fluorophore, and its emission characteristics can be finely tuned by attaching different functional groups. The incorporation of fluorine atoms or fluorinated groups, such as the trifluoroethoxy substituent, is a known strategy to modulate these photophysical properties. nih.govresearchgate.net

Fluorination can enhance quantum yields, improve photostability, and alter the emission wavelength. For instance, carbazole-based benzoxazole derivatives have been shown to exhibit strong fluorescence and respond to external stimuli like acid vapors and mechanical force. researchgate.net Similarly, other substituted benzoxazoles are explored as fluorescent probes for detecting metal cations and pH changes. rsc.org The trifluoroethoxy group in this compound is expected to influence the molecule's electronic structure, potentially leading to desirable shifts in its absorption and emission spectra. Research on related fluorinated benzoxazole compounds demonstrates their utility as blue-light emitters and components in more complex optical systems. researchgate.net

Below is a table summarizing the photophysical properties of representative fluorinated benzoxazole derivatives, illustrating the impact of substitution on their optical characteristics.

Compound NameAbsorption Max (λ_abs)Emission Max (λ_em)Application Highlight
2-(3′,3-difluoro-4′-alkoxy-1,1′-biphenyl-4-yl)-benzoxazole derivatives327-330 nm390-392 nmLiquid crystals with photoluminescent properties. researchgate.net
Triphenylamine-based benzoxazole derivative (BVDP)~400 nm~490 nmPiezofluorochromic material (fluorescence changes with pressure). ucr.edu
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleNot SpecifiedNot SpecifiedFluorescent probe for sensing magnesium cations and pH. rsc.org

This table presents data for structurally related compounds to illustrate the fluorescent potential of the fluorinated benzoxazole class.

Exploration in Photochromic Systems

Photochromic materials, which undergo reversible color changes upon exposure to light, represent a significant area of materials research. The benzoxazole scaffold has been incorporated into molecules designed for this purpose. For example, styrylbenzoxazole derivatives have been synthesized and evaluated as photoswitches, exhibiting negative photochromism where the molecule's color lightens upon irradiation. diva-portal.org These systems operate through a light-induced Z-E isomerization around a carbon-carbon double bond, which alters the conjugation and, consequently, the absorption spectrum. diva-portal.org While direct studies on the photochromic behavior of this compound are not widely documented, the inherent stability and electronic nature of the fluorinated benzoxazole core make it a plausible component for integration into more complex photochromic systems.

Role as Precursors for Polymer Synthesis

High-performance polymers, particularly polybenzoxazoles (PBOs), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These polymers are typically synthesized through the polycondensation of monomers containing pre-formed benzoxazole rings or, more commonly, from monomers that form the benzoxazole ring during the polymerization and subsequent cyclization process. vt.edu

The synthesis of PBOs often involves reacting bis(o-aminophenol)s with dicarboxylic acid derivatives. vt.edu Incorporating fluorine into the polymer backbone is a well-established strategy to enhance key properties such as solubility, glass transition temperature (Tg), and thermo-oxidative stability. vt.edu Although this compound itself is not a monomer for polymerization, it serves as a model for how a trifluoroethoxy-substituted benzoxazole unit could be integrated into a polymer structure. To be used as a precursor, the molecule would need to be further functionalized with reactive groups, such as amino, hydroxyl, or carboxylic acid moieties, to enable it to participate in polycondensation reactions. The presence of the trifluoroethoxy group in the resulting polymer would be expected to improve its dielectric properties and reduce water absorption, characteristics that are highly desirable in materials for microelectronics and aerospace applications. researchgate.net

Utility in Catalysis Research

The application of benzoxazole derivatives extends into the field of catalysis, where they can serve as ligands that coordinate with transition metals to form active catalysts.

Design of Ligands for Transition Metal Catalysis

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Benzoxazole-containing molecules have been successfully employed as ligands in various catalytic systems. nih.gov The nitrogen atom in the oxazole ring can act as a coordination site for a metal ion.

The introduction of fluorinated substituents, like the trifluoroethoxy group, onto a ligand scaffold is a modern strategy in catalyst design. liv.ac.uk Fluorinated ligands can enhance catalyst solubility in non-traditional media, such as supercritical CO2 or fluorous solvents, facilitating catalyst recovery and product separation in "green" chemical processes. liv.ac.uk Furthermore, the strong electron-withdrawing effect of the trifluoroethoxy group can modulate the electronic properties of the metal center, thereby influencing the catalytic cycle. This electronic tuning can impact reaction rates and selectivity. Studies on palladium catalysis have shown that fluoroalkyl ligands can engage in secondary orbital interactions with the metal center, stabilizing transition states during key reaction steps like reductive elimination. nih.gov While specific catalytic applications of this compound as a ligand are not extensively reported, its structure embodies the key features—a proven heterocyclic scaffold and a functional fluorinated group—that are of significant interest in the contemporary design of advanced ligands for homogeneous catalysis. rutgers.edu

Future Research Directions and Emerging Opportunities

Advancements in Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole will likely focus on the advancement of sustainable and atom-economical synthetic routes for its preparation and the synthesis of its derivatives. Traditional methods for benzoxazole (B165842) synthesis often involve harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents.

Emerging strategies that could be applied to the synthesis of this compound include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to significantly reduce reaction times and improve yields in the synthesis of other benzoxazole derivatives.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for the synthesis of 2-arylbenzoxazoles, avoiding the need for catalysts and operating under mild conditions.

Catalytic Aerobic Oxidation: The use of oxygen as a green oxidant in catalytic oxidative reactions is a promising atom-economical approach for the synthesis of benzoxazoles.

Use of Green Solvents and Catalysts: The exploration of reactions in aqueous media or the use of reusable catalysts like samarium triflate can significantly reduce the environmental impact of the synthesis. researchgate.net

These advanced synthetic approaches will be crucial for the efficient and environmentally responsible production of this compound and its analogs for further investigation.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design and prediction of the properties of its derivatives, saving significant time and resources.

Key areas for the application of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activities of novel derivatives. nih.govresearchgate.net These models can help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent compounds.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques can be used to predict the binding modes and interactions of this compound derivatives with various biological targets. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of new molecules with improved affinity and selectivity.

In Silico ADMET Prediction: AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development process.

The application of these in silico methods will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Exploration of Novel Biological Targets and Polypharmacology Approaches

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govigi-global.com Future research on this compound should focus on the exploration of novel biological targets and the investigation of its potential as a polypharmacological agent.

Potential research avenues include:

Identification of Novel Targets: Screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic applications. The trifluoroethoxy group may confer unique binding properties, allowing for interaction with targets not previously associated with benzoxazoles.

Polypharmacology: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. A polypharmacological approach, where a single compound is designed to interact with multiple targets, is a promising strategy. The benzoxazole scaffold, with its diverse biological activities, is well-suited for the development of such multi-targeted agents.

Targeting Protein-Protein Interactions: The development of small molecules that can modulate protein-protein interactions is a challenging but potentially rewarding area of drug discovery. The structural features of this compound could be optimized to create inhibitors of specific protein-protein interactions implicated in disease.

A systematic exploration of the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

Development of High-Throughput Screening Platforms for Derivative Libraries

To efficiently explore the therapeutic potential of the this compound scaffold, the development of high-throughput screening (HTS) platforms is essential. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or in cell-based assays.

Future efforts in this area should include:

Combinatorial Synthesis of Derivative Libraries: The development of efficient and versatile synthetic routes, as discussed in section 7.1, will be crucial for the creation of diverse libraries of this compound derivatives.

Development of Target-Based and Phenotypic Assays: The design and validation of robust and sensitive assays for HTS are critical. This includes both target-based assays, which measure the interaction of a compound with a specific protein, and phenotypic assays, which assess the effect of a compound on cellular behavior.

Integration of HTS with AI and ML: The vast amounts of data generated from HTS campaigns can be analyzed using AI and ML algorithms to identify structure-activity relationships and to prioritize hits for further development.

The establishment of HTS platforms will enable a comprehensive and rapid evaluation of the biological activities of a wide range of this compound derivatives.

Synergistic Interdisciplinary Research at the Chemistry-Biology-Materials Interface

The future of research on this compound lies in synergistic, interdisciplinary collaborations that bridge the gap between chemistry, biology, and materials science. The unique properties of this compound suggest its potential for applications beyond medicine.

Emerging opportunities at this interface include:

Development of Bio-orthogonal Probes: The benzoxazole scaffold can be functionalized to create chemical probes for studying biological processes in living systems. The trifluoroethoxy group could be exploited for specific labeling or imaging applications.

Design of Novel Organic Materials: Benzoxazole derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned through chemical modification to create new materials with desirable photophysical properties.

Creation of Smart Materials: The responsiveness of the benzoxazole core to environmental stimuli could be harnessed to develop smart materials for applications in sensing, diagnostics, and drug delivery.

By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this compound can be realized, leading to innovations in a wide range of scientific fields.

Q & A

Q. What are the recommended safe handling and storage protocols for 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole in laboratory settings?

Answer:

  • Handling: Use local exhaust ventilation to minimize inhalation exposure. Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions. Wear nitrile gloves, lab coats, and safety goggles. After handling, wash hands thoroughly and decontaminate protective equipment before leaving the lab .
  • Storage: Store in tightly sealed glass containers protected from light. Maintain ambient temperature (preferably below 25°C) in a well-ventilated area. Label containers with hazard identifiers and segregate from incompatible substances like oxidizers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the trifluoroethoxy group’s presence and substitution pattern. Compare chemical shifts with structurally analogous benzoxazoles (e.g., 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole) .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C-F stretching at 1100–1200 cm1^{-1}, benzoxazole ring vibrations at 1600–1650 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Validate methods using reference standards from pharmacopeial guidelines .

Q. What environmental precautions should be taken during disposal or accidental release?

Answer:

  • Containment: Immediately isolate spill areas and use inert absorbents (e.g., vermiculite) to collect scattered material. Avoid washing contaminated waste into drains.
  • Waste Treatment: Neutralize acidic or basic residues before disposal. Consult local regulations for hazardous waste management, as trifluoroethoxy derivatives may persist in aquatic environments .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

  • Solvent Selection: Replace polar aprotic solvents (e.g., DMSO) with dimethylformamide (DMF) to enhance solubility of intermediates. Reflux conditions (e.g., 18 hours at 80°C) may improve cyclization efficiency .
  • Catalysis: Explore palladium-catalyzed coupling for introducing the trifluoroethoxy group. Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .
  • Workup: Crystallize crude products using ethanol-water mixtures to remove unreacted starting materials. Yield optimization (e.g., 65–75%) requires strict control of stoichiometry and temperature gradients .

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?

Answer:

  • Assay Design: Use dose-response studies (e.g., 0.1–100 µM) in antimicrobial tests against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and vehicle controls (e.g., DMSO) to validate results .
  • Cytotoxicity Screening: Pair biological activity assays with mammalian cell viability tests (e.g., MTT assay on HEK-293 cells) to distinguish specific activity from general toxicity .

Q. How should contradictory spectral data (e.g., unexpected 1^11H NMR peaks) be resolved during structural analysis?

Answer:

  • Variable Temperature NMR: Probe dynamic effects (e.g., rotational barriers in the trifluoroethoxy group) by acquiring spectra at 25°C and 50°C.
  • 2D Correlation Spectroscopy (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations. Compare with computational models (e.g., DFT-optimized structures) for validation .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing trifluoroethoxy with methoxy or halogens). Assess changes in bioactivity to identify critical pharmacophores .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate docking poses with crystallographic data if available .

Q. What methodologies ensure batch-to-batch consistency in purity for pharmacological studies?

Answer:

  • Quality Control (QC): Implement triple-detection HPLC (UV, MS, ELSD) to quantify impurities. Set acceptance criteria (e.g., ≥95% purity) based on ICH guidelines.
  • Elemental Analysis: Verify carbon, hydrogen, and nitrogen content against theoretical values (tolerance: ±0.4%) .

Q. How can environmental impact assessments be integrated into the research workflow?

Answer:

  • Ecotoxicology Testing: Conduct acute toxicity assays on Daphnia magna or zebrafish embryos to estimate LC50_{50} values.
  • Degradation Studies: Expose the compound to UV light or microbial consortia to assess persistence. Monitor breakdown products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.